4-Methylbenzamide

Catalog No.
S703469
CAS No.
619-55-6
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzamide

CAS Number

619-55-6

Product Name

4-Methylbenzamide

IUPAC Name

4-methylbenzamide

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10)

InChI Key

UHBGYFCCKRAEHA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N

Synonyms

4-Methylbenzamide; p-Toluamide

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N
  • Origin: 4-Methylbenzamide is synthesized from benzoic acid through a process called amidation, where the hydroxyl group of the acid is replaced by an amine group [].
  • Significance: Research on 4-Methylbenzamide itself is limited. However, it has been used as a building block in the synthesis of more complex molecules, including the anti-cancer drug Imatinib [].

Molecular Structure Analysis

  • Key features: 4-Methylbenzamide consists of a benzene ring (six carbon ring with alternating single and double bonds) attached to a carbonyl group (C=O) and an amide group (CONH-). A methyl group (CH3) is positioned on the para (opposite) position of the benzene ring relative to the carbonyl group [].
  • Notable aspects: The presence of the amide group allows for hydrogen bonding, which can influence the molecule's interactions with other molecules and its solubility in various solvents [].

Chemical Reactions Analysis

  • Synthesis: As mentioned earlier, 4-Methylbenzamide can be synthesized from benzoic acid through amidation. A common method involves reacting benzoic acid with methylamine (CH3NH2) in the presence of a dehydrating agent [].
C6H5COOH + CH3NH2 -> C6H5CONHCH3 + H2O
  • Other reactions: Information on specific reactions involving 4-Methylbenzamide is limited. However, as an amide, it likely undergoes hydrolysis (breakdown by water) under certain conditions, breaking down back into its constituent parts (benzoic acid and methylamine) [].

Physical And Chemical Properties Analysis

  • Data on the specific physical and chemical properties of 4-Methylbenzamide is scarce. However, based on its structure, it is expected to be:
    • A solid at room temperature [].
    • Moderately soluble in organic solvents like ethanol or acetone due to the presence of the aromatic ring [].
    • Less soluble in water due to the limited hydrogen bonding capacity compared to the parent molecule benzoic acid [].

There is no documented research on a specific mechanism of action for 4-Methylbenzamide itself in biological systems.

  • No specific safety information on 4-Methylbenzamide is readily available. However, as a general guideline, amides can irritate the skin and eyes upon contact. It is recommended to follow standard laboratory safety protocols when handling this compound [].

Applications in Organic Synthesis

4-Methylbenzamide finds application as an intermediate in the synthesis of various organic compounds. Notably, it plays a role in the production of imatinib, a medication used in the treatment of chronic myeloid leukemia []. The specific role involves acting as a ligand for a palladium complex, facilitating a crucial reaction step in the overall synthesis [].

Potential Biological Activities

While research is ongoing, some studies suggest potential inhibitory effects of 4-methylbenzamide on the enzyme p38 kinase []. P38 kinase plays a role in various cellular processes, and its inhibition could hold potential for therapeutic applications. However, further investigation is needed to fully understand these potential effects and their implications [].

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

1.2

LogP

1.18 (LogP)

Appearance

White Crystalline Powder or Needles

Melting Point

159-162 °C

UNII

N0V326V2F5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

619-55-6

Wikipedia

P-toluamide

General Manufacturing Information

Benzamide, 4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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